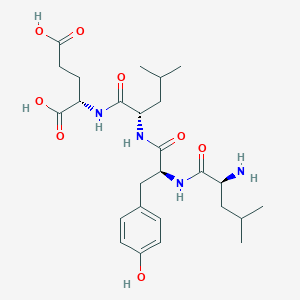![molecular formula C21H22N6O3 B14182019 N-[3-(acetylamino)phenyl]-5-{(2E)-2-[(4-methoxyphenyl)methylidene]hydrazino}-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B14182019.png)
N-[3-(acetylamino)phenyl]-5-{(2E)-2-[(4-methoxyphenyl)methylidene]hydrazino}-3-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-4-carboxamide, N-[3-(acetylamino)phenyl]-5-[(2E)-2-[(4-methoxyphenyl)methylene]hydrazinyl]-3-methyl- is a complex organic compound that belongs to the class of pyrazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-carboxamide, N-[3-(acetylamino)phenyl]-5-[(2E)-2-[(4-methoxyphenyl)methylene]hydrazinyl]-3-methyl- typically involves multiple steps. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is often catalyzed by vitamin B1 and proceeds under mild conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrazole-4-carboxamide derivatives undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by reagents such as alkyl halides and aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-4-carboxamide derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Investigated for their anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-4-carboxamide derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, some derivatives act as succinate dehydrogenase inhibitors, blocking the mitochondrial electron transfer chain and thereby inhibiting cellular respiration in pathogens .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Pyrazole-4-carboxamide, 3-(4-bromophenyl)-N-(4-methoxyphenyl)-1-phenyl-
- N-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carboxamide
Uniqueness
1H-Pyrazole-4-carboxamide, N-[3-(acetylamino)phenyl]-5-[(2E)-2-[(4-methoxyphenyl)methylene]hydrazinyl]-3-methyl- stands out due to its unique structural features, which confer specific biological activities not observed in other similar compounds. Its ability to form stable complexes with target proteins through hydrogen bonding and π-π stacking interactions is a key factor in its efficacy .
Eigenschaften
Molekularformel |
C21H22N6O3 |
|---|---|
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
N-(3-acetamidophenyl)-3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-5-methyl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C21H22N6O3/c1-13-19(21(29)24-17-6-4-5-16(11-17)23-14(2)28)20(27-25-13)26-22-12-15-7-9-18(30-3)10-8-15/h4-12H,1-3H3,(H,23,28)(H,24,29)(H2,25,26,27)/b22-12+ |
InChI-Schlüssel |
NIZPETVEBKMXKW-WSDLNYQXSA-N |
Isomerische SMILES |
CC1=C(C(=NN1)N/N=C/C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC(=C3)NC(=O)C |
Kanonische SMILES |
CC1=C(C(=NN1)NN=CC2=CC=C(C=C2)OC)C(=O)NC3=CC=CC(=C3)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



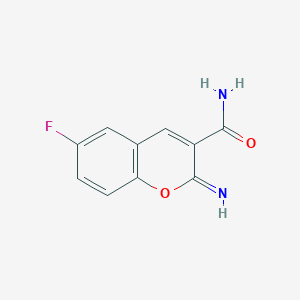
![[3-(Benzyloxy)undec-1-en-1-yl]benzene](/img/structure/B14181962.png)
![3,6-Dihexylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B14181969.png)
![(6S)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14181977.png)
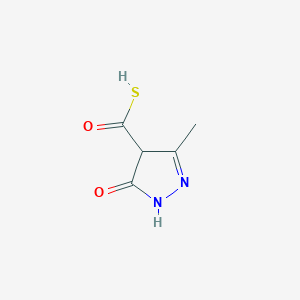
![2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one](/img/structure/B14181984.png)
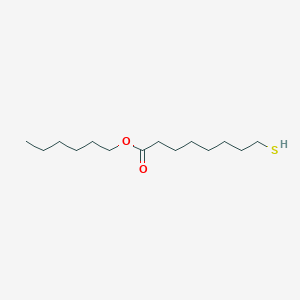
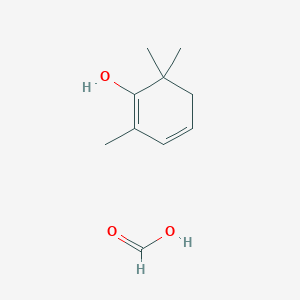
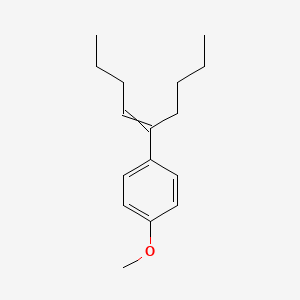
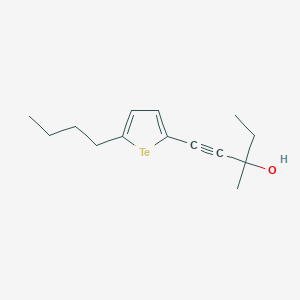
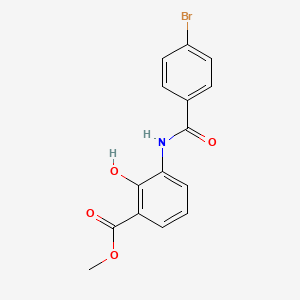
![4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol](/img/structure/B14182009.png)
